3-Fluoro-3-(3-methoxyphenyl)pyrrolidine
Description
Significance of Fluorinated Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Research
Fluorinated pyrrolidine scaffolds are of immense significance in contemporary chemical research, particularly in the realm of drug discovery and development. The pyrrolidine ring is a privileged scaffold; its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets. This saturated heterocycle is a common feature in numerous natural products and FDA-approved pharmaceuticals.
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. These influences include:
Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, allowing chemists to block sites of metabolic oxidation and prolong a drug's half-life.
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB)—a critical attribute for central nervous system (CNS) agents. researchgate.netgoogle.commdpi.com
Conformational Control: The electronegativity of fluorine can influence the conformation of the pyrrolidine ring, locking it into a specific shape (pucker) that may be more favorable for binding to a target receptor.
Consequently, the combination of a pyrrolidine core with fluorine substitution creates a highly valuable class of building blocks for developing new therapeutic agents with improved drug-like properties.
Historical Perspective of Pyrrolidine Chemistry and its Evolution in Synthetic and Medicinal Sciences
The chemistry of pyrrolidine dates back to the early 20th century, with initial synthesis methods often being complex and low-yielding. researchgate.net The pyrrolidine ring is a fundamental structural unit in nature, most notably forming the basis of the amino acid proline. Early research focused on derivatives of naturally occurring pyrrolidines.
The evolution of synthetic organic chemistry has profoundly impacted the accessibility and diversity of pyrrolidine-based compounds. Key developments include:
Cyclization Reactions: Early methods relied on the cyclization of linear precursors, such as 1,4-dihaloalkanes with amines.
Reductive Amination: The intramolecular reductive amination of γ-aminoaldehydes or ketones became a more versatile approach.
1,3-Dipolar Cycloadditions: The development of [3+2] cycloaddition reactions using azomethine ylides has emerged as a powerful and stereocontrolled method for constructing the pyrrolidine ring from simpler components. researchgate.net
Catalytic Methods: Modern synthetic chemistry has introduced sophisticated transition-metal-catalyzed reactions, enabling highly efficient and enantioselective syntheses of complex pyrrolidine derivatives. researchgate.net
This synthetic evolution has allowed medicinal chemists to move beyond simple derivatives and create a vast array of intricately substituted pyrrolidines. This has been instrumental in the development of drugs across numerous therapeutic areas, including antivirals, antibiotics, and agents targeting the central nervous system. googleapis.commdpi.com
Rationale for Academic Investigations into 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine
While specific academic publications detailing the synthesis or application of this compound are not prominent in the literature, a strong rationale for its investigation can be constructed based on its constituent parts. The compound is a logical target for synthesis and study because it combines three distinct structural features of known pharmacological relevance:
The Pyrrolidine Scaffold: A proven and versatile framework for bioactive molecules. googleapis.com
The C-3 Tertiary Fluorine: This feature is less common than fluorine on a secondary carbon and introduces a stereocenter with a substituent known to enhance metabolic stability and modulate physicochemical properties. researchgate.netnih.gov
The 3-Methoxyphenyl (B12655295) Moiety: This group is a well-known pharmacophore present in a wide range of CNS-active compounds. Its electronic and steric properties are crucial for the activity of molecules such as the opioid analgesic Tramadol and various psychoactive substances that interact with serotonin and other neurotransmitter receptors. nih.govwikipedia.org The methoxy (B1213986) group can serve as a hydrogen bond acceptor and its position on the aromatic ring dictates the interaction with specific receptor pockets. nih.gov
The combination of these three elements in a single molecule creates a novel chemical entity with a high potential for interesting biological activity, particularly within the central nervous system. Its structure suggests it could be a valuable probe for exploring CNS targets or a lead compound for drug development programs.
Scope and Objectives of Fundamental Research on the Compound
Given the lack of extensive published data, the initial research on this compound would fall under the scope of fundamental chemical research. The primary objectives of such an investigation would be to establish a foundational understanding of the molecule's properties and potential.
| Objective | Description |
|---|---|
| Synthetic Route Development | To establish an efficient, scalable, and reproducible synthesis for the compound, potentially exploring stereoselective methods to access individual enantiomers. |
| Structural and Physicochemical Characterization | To fully characterize the compound's structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and to determine key physicochemical properties such as pKa, lipophilicity (logP/logD), and aqueous solubility. |
| Conformational Analysis | To study the preferred three-dimensional shape and ring pucker of the molecule, as influenced by the geminal fluoro and aryl substituents, which is critical for understanding potential receptor interactions. |
| Preliminary Biological Screening | To perform initial in vitro screening against a panel of biological targets, particularly CNS receptors (e.g., dopamine, serotonin, opioid receptors) and transporters, to identify any potential biological activity and guide future research. |
The successful completion of these objectives would provide the necessary scientific foundation to justify more in-depth medicinal chemistry programs aimed at exploring the therapeutic potential of this compound and its analogues.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-3-(3-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3 |
InChI Key |
PXFUWKGVYGMBML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNC2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 3 3 Methoxyphenyl Pyrrolidine
Retrosynthetic Analysis and Key Disconnections for the Target Compound
A retrosynthetic analysis of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine reveals several strategic disconnections that guide the synthetic approach. The primary considerations involve the formation of the pyrrolidine (B122466) ring, the stereoselective installation of the fluorine atom at the C-3 position, and the introduction of the 3-methoxyphenyl (B12655295) group.
Strategic Approaches for Pyrrolidine Ring Formation
The construction of the pyrrolidine skeleton can be achieved through various synthetic strategies, broadly categorized into methods starting from cyclic precursors and those involving the cyclization of acyclic starting materials. nih.gov
Cycloaddition Reactions: [3+2] Cycloaddition reactions, particularly those involving azomethine ylides with alkenes and alkynes, are a powerful and widely utilized method for constructing the pyrrolidine ring with a high degree of stereocontrol. osaka-u.ac.jptandfonline.com This approach allows for the convergent assembly of the heterocyclic core. Multicomponent reactions (MCRs) often employ this strategy to generate molecular diversity efficiently. tandfonline.com
Intramolecular Cyclization: Another common strategy is the intramolecular cyclization of appropriately functionalized acyclic precursors. osaka-u.ac.jp This can involve processes like hydroamination or sp³ C-H amination, which form the N-C bond to close the ring. osaka-u.ac.jp Tandem reactions, such as hydrozirconation followed by a Lewis acid-mediated cyclization of N-allyl oxazolidines, have also been developed for the diastereoselective synthesis of pyrrolidines. nih.gov
Ring Contraction and Expansion: Innovative methods such as the photo-promoted ring contraction of pyridines offer a novel route to pyrrolidine derivatives. osaka-u.ac.jp Conversely, aziridine ring expansion cascades, induced by electrophilic halogens, can provide functionalized pyrrolidines with multiple stereocenters. scispace.com
From Chiral Pool Precursors: Readily available chiral molecules like proline and 4-hydroxyproline can serve as starting materials. nih.gov Functionalization of these existing pyrrolidine rings is a common and effective strategy. nih.gov
| Ring Formation Strategy | Description | Key Features |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene or alkyne. | High stereoselectivity, convergent. osaka-u.ac.jptandfonline.com |
| Intramolecular Cyclization | Ring closure of an acyclic precursor via C-N bond formation. | Utilizes hydroamination or C-H amination. osaka-u.ac.jp |
| Ring Contraction/Expansion | Photochemical ring contraction of pyridines or electrophile-induced expansion of aziridines. | Novel approach to pyrrolidine skeletons. osaka-u.ac.jpscispace.com |
| Chiral Pool Synthesis | Modification of existing chiral pyrrolidines like proline. | Readily available starting materials. nih.gov |
Methodologies for Stereoselective Fluoro-Substitution Installation at C-3
The introduction of a fluorine atom at a specific stereocenter is a critical step that significantly influences the biological activity of the final compound. Both nucleophilic and electrophilic fluorination methods are employed. alfa-chemistry.com
Electrophilic Fluorination: This is a common approach for installing fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are widely used due to their stability and safety. wikipedia.orgresearchgate.net These reagents deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. alfa-chemistry.comwikipedia.org The reaction can be rendered stereoselective through the use of chiral catalysts or auxiliaries. Asymmetric electrophilic fluorination can be achieved through various strategies, including:
Asymmetric Fluorinative Dearomatization: This involves the fluorination of an aromatic precursor, leading to a chiral, non-aromatic product. nih.gov
Sequential Asymmetric Addition/Fluorination: A chiral nucleophile is added to a substrate, followed by fluorination. nih.gov
Asymmetric Cyclization/Fluorination: A cyclization reaction is coupled with a fluorination step to create a chiral cyclic fluoride. nih.gov
Nucleophilic Fluorination: This method involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group. alfa-chemistry.com While less common for creating tertiary fluorides directly on a pre-formed ring without activation, it is a cornerstone of synthesizing many fluorinated building blocks. alfa-chemistry.comnih.gov A synthetic route involving bromofluorination of an alkenyl azide, followed by reduction and cyclization, has been described for the synthesis of 3-fluoropyrrolidines. researchgate.netresearchgate.net
From Fluorinated Building Blocks: A powerful strategy involves starting with precursors that already contain the C-F bond. For instance, a 1,3-dipolar cycloaddition between an azomethine ylide and a fluorinated olefin can directly generate the 3-fluoropyrrolidine (B48656) ring system. researchgate.net
| Fluorination Method | Reagent Type | Description | Examples |
| Electrophilic Fluorination | N-F Reagents | Transfer of "F+" to a carbon nucleophile. wikipedia.org | Selectfluor®, NFSI researchgate.net |
| Nucleophilic Fluorination | F⁻ Source | Displacement of a leaving group by fluoride. alfa-chemistry.com | KF, CsF alfa-chemistry.com |
| Building Block Approach | Fluorinated Precursors | Use of starting materials already containing fluorine. researchgate.net | Fluoro-olefins in cycloadditions. researchgate.net |
Introduction of the 3-Methoxyphenyl Moiety
The 3-methoxyphenyl group can be incorporated at various stages of the synthesis, either as part of one of the initial building blocks or introduced onto a pre-formed intermediate.
From Aryl Precursors: A common approach is to start with a compound that already contains the 3-methoxyphenyl group. For example, a Grignard reagent or an organolithium species derived from 3-bromoanisole could be used in addition reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon or carbon-nitrogen bonds, respectively. These can be used to attach the 3-methoxyphenyl ring to the pyrrolidine scaffold or a precursor. For instance, N-arylation of a piperazine with m-bromoanisole has been demonstrated. chemicalbook.com
Friedel-Crafts Type Reactions: A Friedel-Crafts reaction or a related electrophilic aromatic substitution could potentially be used to attach the pyrrolidine-containing fragment to the anisole ring, although regioselectivity can be a challenge. nih.gov
Enantioselective and Diastereoselective Synthesis of this compound
Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules like this compound, which contains a stereocenter at the C-3 position. This is accomplished through enantioselective and diastereoselective strategies.
Application of Chiral Auxiliaries and Catalytic Asymmetric Methods
Both substrate-controlled and catalyst-controlled methods are employed to induce stereoselectivity.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereochemistry is set, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples that have been used successfully in asymmetric 1,3-dipolar cycloaddition reactions to construct chiral pyrrolidines. acs.org N-tert-butanesulfinimine groups have also been shown to be effective in directing the diastereoselective synthesis of densely substituted pyrrolidines. acs.org Pyrrolidine-based chiral auxiliaries have also been used to direct nucleophilic additions to N-acyliminium ions. scilit.com
Catalytic Asymmetric Methods: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often more atom-economical than using stoichiometric chiral auxiliaries.
Transition Metal Catalysis: Chiral transition metal complexes are widely used. For example, copper(I) complexes with chiral ligands like (S)-DTBM-segphos have been used to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to synthesize fluoropyrrolidines with high enantioselectivity. rsc.org Palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles is another powerful method for creating adjacent stereocenters. nih.gov
Organocatalysis: Small organic molecules can also act as chiral catalysts. Proline and its derivatives are famous examples of organocatalysts used in asymmetric transformations, such as aldol and Mannich reactions, which can be key steps in building up the pyrrolidine framework. mdpi.com
| Method | Description | Examples |
| Chiral Auxiliaries | A temporary chiral group directs stereoselectivity. acs.org | Evans oxazolidinones, Oppolzer's camphorsultam, N-tert-butanesulfinimine. acs.orgacs.org |
| Transition Metal Catalysis | Chiral metal complexes catalyze the reaction. rsc.org | Cu(I)/(S)-DTBM-segphos for cycloadditions, Pd/PHOX for allylic alkylations. rsc.orgmdpi.com |
| Organocatalysis | Small chiral organic molecules act as catalysts. mdpi.com | Proline-based catalysts for aldol/Mannich reactions. mdpi.com |
Diastereoselective Control in Ring-Forming Reactions
When a molecule already contains one or more stereocenters, subsequent reactions must be controlled to produce the desired diastereomer.
Substrate Control: The existing stereochemistry in the starting material can influence the facial selectivity of an incoming reagent. For example, in the addition of silyl-substituted organolithium compounds to chiral sulfinimines, high diastereoselectivity is achieved in the formation of the pyrrolidine ring. acs.org
Reagent Control: The choice of reagents and reaction conditions can dramatically influence the diastereomeric outcome. For example, copper-promoted intramolecular aminooxygenation of alkenes can be tuned to selectively form either 2,5-cis or 2,5-trans-pyrrolidines depending on the substrate structure. nih.gov Similarly, Yb(OTf)₃-catalyzed three-component reactions can lead to pyrrolidines with a cis relationship between substituents at the 2- and 5-positions with high diastereoselectivity. acs.org
Cycloaddition Stereoselectivity: In [3+2] cycloaddition reactions, the relative stereochemistry of the newly formed stereocenters is often dictated by the geometry of the dipole and dipolarophile and the reaction conditions. Both endo and exo transition states are possible, leading to different diastereomeric products. Catalysts, such as Ag₂CO₃, can be used to control the regio- and diastereoselectivity of these cycloadditions. acs.org
Resolution Techniques for Stereoisomers (Conceptual)
The separation of enantiomers from a racemic mixture of this compound is crucial for investigating the biological activity of individual stereoisomers. Several conceptual strategies can be applied for this purpose.
Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org For 3-substituted pyrrolidines, enzymatic kinetic resolution has proven effective. rsc.org For instance, lipases can selectively acylate one enantiomer of a racemic 3-hydroxypyrrolidine, allowing for the separation of the acetylated product from the unreacted enantiomer. rsc.org Similarly, proteases have been used for the kinetic resolution of 2-substituted pyrrolidines via hydrolysis of an oxalamic ester, a concept that could be adapted for 3-substituted analogues. rsc.org
Dynamic Kinetic Resolution (DKR): DKR offers the potential for a theoretical yield of 100% of a single enantiomer by combining kinetic resolution with in situ racemization of the slower-reacting enantiomer. For pyrrolidine derivatives, DKR has been successfully employed. For example, a ruthenium catalyst has been used in conjunction with a lipase to achieve the dynamic kinetic resolution of a 3-hydroxypyrrolidine through acetylation. rsc.org Another approach involves the dynamic kinetic resolution of racemic cyclopropanes in a [3+2] annulation with aldimines, a strategy that could be conceptually applied to precursors of the target molecule. rsc.org
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This method is widely applicable for the resolution of various chiral compounds, including substituted pyrrolidines. whiterose.ac.uk
| Resolution Technique | Conceptual Application to this compound | Key Feature |
| Kinetic Resolution | Enzymatic acylation or hydrolysis of a suitable precursor. | Differential reaction rates of enantiomers. wikipedia.org |
| Dynamic Kinetic Resolution | Combination of enzymatic resolution with in situ racemization. | Converts the undesired enantiomer into the desired one. |
| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase. | Physical separation based on differential interactions. |
Novel Synthetic Approaches and Techniques
Recent advances in synthetic organic chemistry offer innovative pathways to construct the 3-fluoro-3-arylpyrrolidine scaffold with high levels of stereocontrol.
Organocatalytic Strategies for Pyrrolidine Scaffolds
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral phosphoric acids and cinchona alkaloid-derived catalysts are particularly effective in promoting enantioselective reactions. rsc.orgnih.gov
An organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org This approach utilizes a bifunctional amino-squaramide catalyst derived from cinchonidine to achieve high enantio- and diastereoselectivities. rsc.org Conceptually, a similar strategy could be employed using a fluorinated building block to construct the this compound skeleton.
Furthermore, enantioselective intramolecular aza-Michael reactions catalyzed by a (S)-TRIP-derived phosphoric acid have been used to synthesize enantiomerically enriched fluorinated pyrrolidines. nih.gov This methodology provides a viable route to chiral fluorinated pyrrolidine scaffolds that could be further elaborated to the target compound. nih.gov
| Organocatalyst Type | Reaction Type | Relevance to Target Compound |
| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction | Construction of a quaternary stereocenter at the 3-position. rsc.org |
| (S)-TRIP-derived phosphoric acid | Enantioselective intramolecular aza-Michael reaction | Synthesis of enantiomerically enriched fluorinated pyrrolidines. nih.gov |
Transition Metal-Catalyzed Cyclization and Functionalization Reactions
Transition metal catalysis provides a versatile platform for the synthesis of complex pyrrolidine structures. Palladium and copper-based catalytic systems have been extensively explored for the formation of C-N and C-C bonds in the synthesis of pyrrolidines.
Copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been shown to produce enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent stereoselectivities. nih.gov This method could be adapted for the synthesis of 3-fluoro-3-arylpyrrolidines by using appropriately substituted fluorinated alkenes.
Palladium-catalyzed reactions are also highly relevant. For example, the synthesis of alkyl fluorides through transition-metal-catalyzed monofluoroalkylation presents a strategy for introducing the fluorine atom. nih.gov Additionally, transition-metal-catalyzed amination of aryl fluorides offers a potential route for constructing the pyrrolidine ring or for late-stage functionalization. researchgate.net
| Metal Catalyst | Reaction Type | Potential Application |
| Copper(I) | Enantioselective 1,3-dipolar cycloaddition | Asymmetric synthesis of the fluorinated pyrrolidine core. nih.gov |
| Palladium | Monofluoroalkylation | Introduction of the fluorine atom at the 3-position. nih.gov |
| Ruthenium | Amination of aryl fluorides | Ring formation or functionalization. researchgate.net |
Photochemical and Electrochemical Approaches in Fluorinated Heterocycle Synthesis (Conceptual)
Photochemical and electrochemical methods represent green and innovative strategies for the synthesis of fluorinated organic compounds.
Photochemical Synthesis: The use of light to induce chemical reactions offers unique opportunities for bond formation. For instance, the photochemical synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow has been demonstrated. rsc.org Conceptually, a similar photochemical cycloaddition strategy could be explored for the synthesis of the pyrrolidine ring. Photochemical flow synthesis has also been successfully applied to the synthesis of 3-hydroxyazetidines via a Norrish-Yang cyclization, a concept that could potentially be extended to the synthesis of substituted pyrrolidines. worktribe.comdurham.ac.uk
Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to fluorination. The electrochemical fluorination of pyridine to produce 4-fluoropyridine has been achieved using Et3N-3HF as both the supporting electrolyte and the fluorine source. researchgate.net This concept of direct electrochemical fluorination could be investigated for the synthesis of this compound from a suitable pyrrolidine precursor.
Derivatization and Functionalization of the this compound Scaffold
Modifications at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring provides a convenient handle for further structural diversification through N-alkylation, N-acylation, and N-arylation, allowing for the modulation of the compound's physicochemical and pharmacological properties.
N-Alkylation: The nitrogen atom of the pyrrolidine can be readily alkylated using various alkyl halides or through reductive amination. This modification is a common strategy in drug discovery to introduce different functional groups and alter the basicity and lipophilicity of the molecule. nih.gov
N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acid chlorides, anhydrides, or carboxylic acids with a coupling agent. This transformation converts the basic secondary amine into a neutral amide, which can have a significant impact on the compound's biological activity and pharmacokinetic profile. The regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate is an example of a mild and efficient acylation method. mdpi.com
N-Arylation: The introduction of an aryl group at the pyrrolidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as a ligand has been reported to be effective under mild conditions. semanticscholar.orgmdpi.com Photocatalytic N-arylation of 3-substituted pyrrolidines has also been explored as a milder alternative to traditional methods. helsinki.fi
| Modification | Reagents/Methods | Purpose |
| N-Alkylation | Alkyl halides, Reductive amination | Introduce functional groups, modify basicity and lipophilicity. nih.gov |
| N-Acylation | Acid chlorides, Anhydrides | Convert amine to amide, alter biological activity. mdpi.com |
| N-Arylation | Buchwald-Hartwig amination, Ullmann condensation, Photocatalysis | Introduce aryl substituents for structural diversity. semanticscholar.orgmdpi.comhelsinki.fi |
Functionalization of the 3-Methoxyphenyl Ring
The presence of the 3-methoxyphenyl group in this compound offers a versatile handle for introducing additional functionalities to modulate the compound's properties. The methoxy (B1213986) group is a moderate ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.orgsemanticscholar.orgoneonta.edu This directing effect can be exploited to introduce a variety of substituents at specific positions on the aromatic ring.
Electrophilic Aromatic Substitution:
Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, or acyl groups onto the 3-methoxyphenyl ring. The methoxy group will primarily direct incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). The steric hindrance from the pyrrolidine ring might influence the regioselectivity of these reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers. Subsequent reduction of the nitro group can provide an amino functionality, which can be further modified.
Directed Ortho-Metalation (DoM):
A more regioselective method for functionalizing the aromatic ring is directed ortho-metalation (DoM). wikipedia.orgsemanticscholar.org The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. This method allows for the introduction of functionalities specifically at the C2 or C4 positions of the 3-methoxyphenyl ring.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 3-Methoxyphenyl Ring
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro- and 4-nitro- substituted derivatives |
| Halogenation | Br₂, FeBr₃ | 2-Bromo- and 4-bromo- substituted derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-Acyl- and 4-acyl- substituted derivatives |
Table 2: Examples of Electrophiles for Quenching in Directed Ortho-Metalation
| Electrophile | Introduced Functional Group |
| CO₂ | Carboxylic acid |
| I₂ | Iodine |
| R-CHO | Hydroxymethyl |
| R-CN | Ketone |
Stereoselective Introduction of Additional Functionalities
The stereoselective introduction of additional functionalities onto the pyrrolidine ring of this compound is crucial for exploring the structure-activity relationship of its derivatives. Given the presence of a stereocenter at the C3 position, the introduction of new stereocenters requires careful consideration of diastereoselectivity.
1,3-Dipolar Cycloaddition Approaches:
One of the most powerful methods for the stereoselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.orgrsc.orgnih.govmdpi.commdpi.comresearchgate.net To introduce additional functionalities stereoselectively, a chiral dipolarophile or a chiral catalyst can be employed. For instance, the reaction of an azomethine ylide precursor of this compound with a chiral α,β-unsaturated ester could lead to the formation of a pyrrolidine with new stereocenters at the C4 and C5 positions with high diastereoselectivity. The stereochemical outcome would be influenced by the facial selectivity of the cycloaddition, which can often be predicted by established models.
A highly efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to β,β-disubstituted β-fluoroacrylates, catalyzed by a chiral N,O-ligand/Cu(CH₃CN)₄BF₄ system, has been reported to afford densely substituted pyrrolidines with four contiguous stereocenters, including a fluorinated quaternary stereocenter at the 3-position. acs.org This methodology demonstrates excellent diastereo- and enantioselectivities. acs.org
Functionalization of Pre-existing Pyrrolidine Scaffolds:
Alternatively, functionalities can be introduced on a pre-synthesized this compound core. For example, if the pyrrolidine nitrogen is protected with a suitable group, deprotonation of the C2 or C5 positions with a strong base, followed by reaction with an electrophile, could introduce substituents. The stereochemical outcome of such a reaction would depend on the directing effect of the existing substituents and the steric approach control of the incoming electrophile. The stereocontrolled functionalization of pyrrolidines is a well-established area of research, and various methods have been developed to achieve high levels of diastereoselectivity. nih.gov
Table 3: Strategies for Stereoselective Functionalization of the Pyrrolidine Ring
| Strategy | Approach | Potential Outcome |
| 1,3-Dipolar Cycloaddition | Reaction with a chiral dipolarophile | Diastereoselective formation of new stereocenters at C4 and C5 |
| 1,3-Dipolar Cycloaddition | Use of a chiral catalyst | Enantioselective and diastereoselective synthesis of polysubstituted pyrrolidines |
| Alkylation of N-protected pyrrolidine | Deprotonation and reaction with an electrophile | Introduction of substituents at C2 or C5, with stereoselectivity dependent on reaction conditions |
Mechanistic Organic Chemistry and Reactivity of 3 Fluoro 3 3 Methoxyphenyl Pyrrolidine
Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the pyrrolidine ring is a focal point for a variety of chemical transformations due to its basic and nucleophilic character. chemicalbook.comwikipedia.org
As a secondary amine, the pyrrolidine nitrogen in 3-fluoro-3-(3-methoxyphenyl)pyrrolidine possesses a lone pair of electrons, rendering it nucleophilic. chemicalbook.com This allows it to readily participate in reactions with electrophiles.
Alkylation: The nitrogen can be alkylated by treatment with alkyl halides or other alkylating agents. This reaction proceeds via an S_N2 mechanism, leading to the formation of a tertiary amine. Further reaction with another equivalent of the alkylating agent can yield a quaternary ammonium (B1175870) salt.
Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides, anhydrides, or esters. This reaction is typically rapid and results in the formation of an N-acylpyrrolidine derivative (an amide). The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl). rsc.org
The nucleophilicity of the nitrogen is expected to be somewhat attenuated compared to unsubstituted pyrrolidine. This is due to the electron-withdrawing inductive effect of the fluorine atom at the C-3 position, which reduces the electron density on the nitrogen.
| Reaction Type | Electrophile | Product | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | N-Alkyl-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, readily accepting a proton from an acid to form a pyrrolidinium (B1226570) salt. The basicity of pyrrolidine is significant, with the pKa of its conjugate acid being approximately 11.3. wikipedia.org
For this compound, the basicity is expected to be lower than that of the parent pyrrolidine. The electron-withdrawing fluorine atom at the C-3 position will decrease the electron density on the nitrogen, making the lone pair less available for protonation. beilstein-journals.org Consequently, the pKa of the conjugate acid of this compound is predicted to be lower than 11.3.
| Compound | Estimated pKa of Conjugate Acid | Effect of Substituent |
|---|---|---|
| Pyrrolidine | ~11.3 | Reference |
| This compound | < 11.3 | Electron-withdrawing fluorine at C-3 decreases basicity |
Reactivity at the Fluoro-Substituted Quaternary Carbon Center
The carbon at the 3-position is a quaternary center, which has significant implications for its reactivity. The presence of a fluorine atom, the most electronegative element, also plays a crucial role.
Direct nucleophilic substitution of the fluorine atom at the C-3 position is challenging. ucla.edu S_N2 reactions are disfavored at a tertiary carbon center due to steric hindrance. An S_N1 reaction would require the formation of a highly unstable tertiary carbocation, which is further destabilized by the electron-withdrawing nature of the adjacent nitrogen atom (unless protonated). Therefore, nucleophilic displacement of the fluorine is not a facile process and would require harsh reaction conditions or specialized reagents.
Transformations Involving the 3-Methoxyphenyl (B12655295) Ring
The 3-methoxyphenyl ring is susceptible to electrophilic aromatic substitution, and the regiochemical outcome of such reactions is governed by the directing effects of the methoxy (B1213986) group and the pyrrolidinyl substituent.
The interplay of these directing effects will determine the position of substitution. The most likely positions for electrophilic attack are ortho and para to the methoxy group (positions 2, 4, and 6 of the phenyl ring). Steric hindrance from the bulky pyrrolidine ring may disfavor substitution at the 2-position.
Potential electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃). These reactions may be complicated by the basicity of the pyrrolidine nitrogen, which can react with the Lewis acid catalyst.
| Reaction | Reagents | Predicted Major Products (Positions on Phenyl Ring) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C-2, C-4, C-6 |
| Bromination | Br₂, FeBr₃ | Substitution at C-2, C-4, C-6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C-4, C-6 (potential for N-acylation) |
Electrophilic Aromatic Substitution Pathways
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the cumulative electronic effects of its substituents: the methoxy group (-OCH₃) and the 3-fluoro-3-pyrrolidinyl group.
The methoxy group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the pyrrolidine ring, attached at a tertiary carbon bearing an electronegative fluorine atom, is expected to be an electron-withdrawing and thus deactivating group, directing incoming electrophiles to the meta position relative to its point of attachment.
Considering the positions on the benzene (B151609) ring:
C1: Attached to the pyrrolidine group.
C2: ortho to the pyrrolidine, ortho to the methoxy.
C3: Attached to the methoxy group.
C4: meta to the pyrrolidine, ortho to the methoxy.
C5: para to the pyrrolidine.
C6: ortho to the pyrrolidine, para to the methoxy.
The powerful activating and directing effect of the methoxy group is anticipated to dominate the reaction's regioselectivity. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group, which are C2, C4, and C6.
Positions C2 and C4 are activated by the methoxy group but are also adjacent (ortho or meta) to the deactivating pyrrolidinyl substituent.
Position C6 is strongly activated, being para to the methoxy group, and only ortho to the deactivating group.
Steric hindrance from the bulky 3-fluoro-3-pyrrolidinyl group at C1 may impede substitution at the adjacent C2 and C6 positions. Consequently, the C4 position, being ortho to the strongly activating methoxy group and less sterically hindered, is a probable site for substitution. However, the C6 position is also a strong candidate due to the powerful para-directing effect of the methoxy group. The precise outcome would depend on the specific electrophile and reaction conditions.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Relation to -OCH₃ | Relation to Pyrrolidinyl | Predicted Reactivity |
|---|---|---|---|
| C2 | ortho | ortho | Moderately favored; potentially hindered |
| C4 | ortho | meta | Highly favored |
| C5 | meta | para | Disfavored |
Metalation and Cross-Coupling Strategies for Further Derivatization
Further functionalization of this compound can be achieved through metalation followed by cross-coupling reactions, providing a versatile route to novel derivatives.
Directed ortho-Metalation (DoM) : Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The methoxy group is an effective directing metalation group (DMG), capable of coordinating with organolithium reagents (such as n-butyllithium or sec-butyllithium) and directing deprotonation to an adjacent ortho position. wikipedia.orgharvard.edu
In the case of this compound, the methoxy group at C3 can direct lithiation to either the C2 or C4 position.
Lithiation at C2: This position is sterically encumbered by the adjacent bulky pyrrolidinyl substituent, which may disfavor the approach of the organolithium base.
Lithiation at C4: This position is less sterically hindered and is therefore the more probable site for deprotonation.
Once the aryllithium intermediate is formed at the C4 position, it can be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) or transmetalated to form organoboron (e.g., boronic esters), organotin, or organozinc species.
Cross-Coupling Reactions : The resulting organometallic derivatives are valuable precursors for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, or Sonogashira couplings. nih.govrsc.org For instance, a boronic acid or ester derivative formed via lithiation and reaction with a trialkyl borate (B1201080) can undergo a palladium-catalyzed Suzuki-Miyaura coupling with a wide range of aryl or vinyl halides/triflates. nih.govmdpi.com This strategy allows for the precise and modular construction of complex biaryl structures or other carbon-carbon and carbon-heteroatom bonds at the C4 position of the methoxyphenyl ring.
Potential Derivatization via DoM and Suzuki Coupling
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Directed ortho-Metalation | sec-BuLi, TMEDA, THF, -78 °C | 4-Lithio-1-(3-fluoro-3-pyrrolidinyl)-3-methoxybenzene |
| 2. Borylation | B(OiPr)₃ then H₃O⁺ | (2-(3-Fluoro-3-pyrrolidinyl)-5-methoxyphenyl)boronic acid |
Regioselectivity and Stereoselectivity in Reactions Involving the Compound
The presence of both a chiral center (at C3 of the pyrrolidine ring) and distinct electronic directors on the aromatic ring makes regioselectivity and stereoselectivity key considerations in reactions involving this compound.
Regioselectivity : As discussed in the context of electrophilic aromatic substitution (4.3.1) and directed metalation (4.3.2), the regiochemical outcome of reactions on the aromatic ring is primarily dictated by the powerful ortho, para-directing influence of the methoxy group. This leads to a strong preference for functionalization at the C4 and C6 positions. The choice between these sites can be influenced by the steric bulk of the reagents and the specific reaction mechanism.
Stereoselectivity : The compound exists as a racemate, containing both (R)- and (S)-enantiomers, due to the stereocenter at the fluorine-bearing C3 carbon of the pyrrolidine ring.
Diastereoselectivity in Subsequent Reactions : Any reaction that creates a new stereocenter in the molecule will lead to the formation of diastereomers. For example, if a reaction on the pyrrolidine ring or a substituent introduced onto the aromatic ring creates a new chiral center, the existing stereocenter at C3 will influence the stereochemical outcome. The relative orientation of the substituents will be directed by the pre-existing stereochemistry, potentially leading to a mixture of diastereomers with one major product. Enantioselective catalytic methods could be employed to favor the formation of a specific diastereomer. nih.govacs.org
Influence of Fluorine on Conformation : The fluorine atom significantly influences the conformational preference of the pyrrolidine ring through stereoelectronic effects, such as the gauche effect. This conformational bias can, in turn, affect the accessibility of different faces of the molecule to reagents, thereby influencing the stereoselectivity of reactions. For instance, in reactions involving the pyrrolidine nitrogen or adjacent carbons, the fluorine atom's preferred orientation could sterically block one approach, favoring another. The development of stereoselective methods for synthesizing fluorinated pyrrolidines is an active area of research, highlighting the importance of controlling these stereochemical aspects. nih.govnih.gov
Advanced Computational and Theoretical Investigations on 3 Fluoro 3 3 Methoxyphenyl Pyrrolidine
Quantum Chemical Studies
Quantum chemical studies, rooted in the principles of quantum mechanics, offer a detailed exploration of the electronic structure and energetic properties of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine at the atomic and subatomic levels. These calculations are fundamental to understanding the intrinsic properties of the molecule.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, the distribution of electrons is significantly influenced by the electronegative fluorine atom and the methoxy-substituted phenyl ring. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to model this distribution.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized on the electron-rich 3-methoxyphenyl (B12655295) ring, while the LUMO is distributed across the pyrrolidine (B122466) ring and the C-F bond. The precise energy levels can be calculated using computational methods. researchgate.netresearchgate.netnih.gov
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -1.1 |
Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.
Reaction Mechanism Predictions and Transition State Analysis
Theoretical chemistry provides powerful tools for elucidating the pathways of chemical reactions. For the synthesis of this compound, computational methods can predict the most likely reaction mechanisms and identify the structures of transient intermediates and transition states. researchgate.net A plausible synthetic route involves the fluorination of a suitable precursor, such as a pyrrolidine derivative with a leaving group at the 3-position, or the cyclization of a fluorinated acyclic precursor. researchgate.net
Transition state analysis allows for the calculation of activation energies, which determine the rate of a reaction. By mapping the potential energy surface of the reaction, chemists can understand the energetic barriers that must be overcome for the reaction to proceed. For instance, in a nucleophilic fluorination reaction, the transition state would involve the partial formation of the C-F bond and the partial breaking of the bond with the leaving group. The geometry and energy of this transition state are critical for predicting the reaction's feasibility and outcome.
Prediction of Spectroscopic Properties (Theoretical Basis)
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. dergipark.org.trnih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H, 13C, and 19F nuclei. nih.gov The calculated shifts are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure.
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies help in the assignment of peaks in an experimental IR spectrum. For example, the C-F bond stretch in this compound would have a characteristic frequency.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible region of the electromagnetic spectrum. dergipark.org.tr
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Feature | Typical Calculated Range |
|---|---|---|
| 19F NMR | Chemical Shift (ppm) | -170 to -190 |
| 13C NMR | Chemical Shift of C-F carbon (ppm) | 85 to 95 |
Note: These are typical ranges and can vary with the computational method and solvent model.
Molecular Modeling and Dynamics Simulations
While quantum chemical studies provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational behavior and interactions of this compound over time.
Conformational Sampling and Free Energy Landscape Determination
The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The presence of bulky substituents like the 3-methoxyphenyl group and the fluorine atom influences the preferred conformation. Conformational sampling techniques, such as molecular dynamics simulations, are used to explore the different possible shapes of the molecule. nih.gov
From these simulations, a free energy landscape can be constructed. nih.gov This landscape maps the relative free energies of different conformations, revealing the most stable (lowest energy) states and the energy barriers between them. For this compound, the interplay between steric hindrance and electrostatic interactions (e.g., between the C-F dipole and other parts of the molecule) will determine the shape of this landscape.
Theoretical Ligand-Target Interaction Models
Given that many pyrrolidine derivatives have biological activity, it is valuable to model the potential interactions of this compound with biological targets such as proteins. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
These models can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the 3-methoxyphenyl group can engage in hydrophobic and pi-stacking interactions within a protein's binding pocket. The fluorine atom, with its high electronegativity, can also participate in specific interactions, including hydrogen bonding with suitable donors or other electrostatic interactions. These theoretical models are instrumental in rational drug design and in predicting the biological activity of new compounds.
Solvent Effects on Molecular Behavior (Computational)
Computational studies are crucial for understanding how the surrounding solvent environment influences the molecular behavior of compounds like this compound. Solvent effects can significantly alter a molecule's conformation, electronic properties, and reactivity. These investigations are typically performed using methods such as Density Functional Theory (DFT) combined with continuum solvent models or explicit solvent molecule simulations.
Standard dielectric continuum solvent models are often employed, though for detailed analyses, especially concerning specific interactions like hydrogen bonding, these may not be sufficient. In such cases, combined cluster/continuum models, where the first solvation sphere is treated explicitly and the bulk solvent as a continuum, can provide more accurate results.
For this compound, changing the solvent polarity is expected to have a noticeable impact on its molecular parameters. Key properties that are computationally analyzed include:
Geometrical Parameters: While bond lengths and angles are generally less sensitive to the solvent environment, certain parameters, particularly those involving polar functional groups, can exhibit slight changes. For instance, bond lengths might vary by 0.001–0.002 Å when moving from a vacuum to a solvent medium.
Vibrational Frequencies: The vibrational modes of the molecule can be seriously affected by the solvent. Stretching frequencies of polar bonds are particularly sensitive to the solvent medium.
Electronic Properties: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and consequently the HOMO-LUMO energy gap, are influenced by the solvent. This, in turn, affects the molecule's chemical reactivity and stability.
Spectroscopic Parameters: Computational models can predict how NMR shielding and spin-spin coupling constants change in different solvents. These parameters are sensitive to both bulk solvent effects and specific solute-solvent interactions.
The table below illustrates the hypothetical effect of different solvents on key computational descriptors for this compound, based on general principles observed in similar molecules.
Table 1: Illustrative Solvent Effects on Computed Molecular Properties
| Molecular Property | In Vacuum (Gas Phase) | In Non-Polar Solvent (e.g., Toluene) | In Polar Aprotic Solvent (e.g., DMSO) | In Polar Protic Solvent (e.g., Water) |
| Dipole Moment (Debye) | Lower | Slightly Increased | Moderately Increased | Significantly Increased |
| HOMO-LUMO Gap (eV) | Highest | Slightly Reduced | Moderately Reduced | Significantly Reduced |
| C-F Bond Length (Å) | Baseline | Minor Change | Slight Elongation | Noticeable Elongation |
| N-H Bond Polarity | Lowest | Slightly Increased | Moderately Increased | Significantly Increased |
These computational analyses provide deep insights into how this compound might behave in different biological and chemical environments, guiding experimental design and interpretation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling represent powerful computational tools in modern chemistry and drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For compounds related to this compound, these models are instrumental in understanding the structural requirements for a desired effect and in predicting the activity of novel, unsynthesized analogs.
The fundamental principle of QSAR/QSPR is that the variations in the biological or chemical properties of a group of molecules are dependent on the changes in their molecular structure. By quantifying these structural changes using molecular descriptors, statistical models can be built to predict the properties of new molecules. This approach saves significant time and resources compared to experimental synthesis and testing.
Different QSAR/QSPR methodologies can be employed, often categorized by the dimensionality of the descriptors used:
2D-QSAR: Utilizes descriptors derived from the 2D representation of the molecule, such as topological indices and counts of structural fragments. A notable 2D method is Hologram QSAR (HQSAR), which employs molecular holograms (specialized fingerprints) as predictors of pharmacological activity.
3D-QSAR: Requires the 3D conformation of molecules and their alignment. Popular 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules and correlate these fields with activity.
The development of a robust QSAR/QSPR model is a multi-step process that involves selecting a dataset of compounds, generating molecular descriptors, building a statistical model, and rigorously validating its predictive power.
Descriptor Generation and Selection for Computational Analysis
The foundation of any QSAR/QSPR model is the numerical representation of molecular structures through descriptors. Descriptor generation involves calculating a wide range of values that capture various aspects of a molecule's physicochemical and structural properties. For a molecule like this compound and its analogs, these descriptors can be broadly classified.
Constitutional Descriptors (0D/1D): These are the simplest descriptors, including atom counts, molecular weight, and bond counts.
Topological Descriptors (2D): Derived from the 2D graph representation of the molecule, these describe molecular branching and connectivity.
Geometrical Descriptors (3D): Calculated from the 3D coordinates of the molecule, these include molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and include properties like dipole moment, orbital energies (HOMO, LUMO), and atomic charges.
Field-Based Descriptors (3D): Used in methods like CoMFA and CoMSIA, these describe the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding a molecule.
The table below summarizes key descriptor types relevant to the analysis of pyrrolidine derivatives.
Table 2: Major Classes of Molecular Descriptors for QSAR/QSPR Analysis
| Descriptor Class | Examples | Information Encoded | Relevant QSAR/QSPR Methods |
| Topological (2D) | Connectivity indices, Kappa shape indices | Molecular size, shape, and branching | 2D-QSAR, HQSAR |
| Fragment-Based (2D) | Molecular holograms, functional group counts | Presence of specific structural fragments | HQSAR |
| Field-Based (3D) | Steric, Electrostatic, Hydrophobic fields | 3D shape, charge distribution, lipophilicity | CoMFA, CoMSIA |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Electronic structure, reactivity, polarity | General QSAR/QSPR |
Following generation, a crucial step is descriptor selection. A large number of calculated descriptors can lead to overfitting. Therefore, statistical methods are used to select a smaller subset of relevant descriptors that have the strongest correlation with the property of interest, ensuring the final model is both accurate and robust.
Predictive Model Development for Novel Analog Designs
The ultimate goal of developing a QSAR/QSPR model is to use it as a predictive tool for the design of new molecules with enhanced properties. Once a statistically significant and validated model is established for a series of pyrrolidine derivatives, it can be used to predict the activity or property of hypothetical analogs before they are synthesized.
The development and application process typically follows these steps:
Model Building: A training set of molecules with known activities is used to generate a statistically robust model using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). For instance, a CoMSIA model for pyrrolidine derivatives might reveal that bulky, electron-donating groups at a specific position on the pyrrolidine ring increase activity.
Model Validation: The model's predictive power is rigorously tested. Internal validation techniques like leave-one-out cross-validation are common. Crucially, external validation using a test set of molecules not included in the model-building process is performed to assess its real-world predictive ability.
Design of Novel Analogs: Based on the insights from the validated model (e.g., from CoMFA/CoMSIA contour maps), new analogs of this compound can be designed in silico. These designs would incorporate the structural features identified by the model as being favorable for the desired activity.
Prediction and Prioritization: The activity of these newly designed virtual compounds is then predicted using the developed QSAR model. This allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing.
Experimental Feedback: The experimentally determined activities of the new compounds can be used to further refine and improve the QSAR model, creating an iterative cycle of design, prediction, and testing.
This workflow is summarized in the table below.
Table 3: Workflow for Predictive Model Development and Analog Design
| Step | Description | Key Objective |
| 1. Data Collection | Compile a set of structurally related compounds with measured biological activity or properties. | Create a training set and a test set. |
| 2. Model Generation | Generate descriptors and use statistical methods (e.g., CoMFA, HQSAR) to build a mathematical model. | Establish a structure-activity relationship. |
| 3. Model Validation | Assess the model's statistical significance and predictive power using internal and external validation. | Ensure the model is robust and not overfitted. |
| 4. In Silico Design | Propose new molecular structures based on the model's interpretation (e.g., favorable/unfavorable regions). | Hypothesize novel, improved compounds. |
| 5. Activity Prediction | Use the validated model to predict the activity of the newly designed virtual compounds. | Prioritize synthesis efforts on the most promising candidates. |
| 6. Synthesis & Testing | Synthesize and experimentally test the prioritized candidates to confirm their activity. | Validate the model's real-world predictive power. |
Through this systematic approach, QSAR and QSPR modeling provide a rational framework for optimizing molecular structures and accelerating the discovery of novel compounds with desired properties.
Role of 3 Fluoro 3 3 Methoxyphenyl Pyrrolidine As a Core Scaffold in Chemical Biology
Scaffold Design and Optimization Strategies in Research
The design and optimization of scaffolds are critical steps in the development of new therapeutic agents and chemical probes. The 3-fluoro-3-(3-methoxyphenyl)pyrrolidine scaffold offers several avenues for modification to explore chemical space and improve biological activity.
The pyrrolidine (B122466) ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. vulcanchem.com Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. The incorporation of a fluorine atom at the C3 position can significantly influence the molecule's properties, including its basicity, lipophilicity, and metabolic stability.
Scaffold hopping, a strategy used to identify novel scaffolds with similar biological activity to a known active compound, can be employed with the this compound core. By maintaining the key pharmacophoric elements while altering the core structure, researchers can discover new intellectual property and potentially improved drug-like properties.
| Feature | Significance in Scaffold Design |
| Pyrrolidine Ring | A recognized privileged structure, providing a 3D framework for substituent orientation. vulcanchem.com |
| C3-Fluorine | Modulates pKa, lipophilicity, and metabolic stability; can form favorable interactions with biological targets. |
| 3-Methoxyphenyl (B12655295) Group | Offers a site for further functionalization and can engage in various binding interactions (e.g., hydrophobic, pi-stacking). |
Focused libraries are collections of compounds designed to interact with a specific target or target family. The this compound scaffold is an excellent starting point for the creation of such libraries. The pyrrolidine nitrogen can be readily functionalized through various chemical reactions, allowing for the introduction of a wide range of substituents. This, combined with the potential for modification of the methoxyphenyl ring, enables the generation of a diverse set of analogs for biological screening.
The synthesis of a focused library based on this scaffold would typically involve a multi-step process, starting with the core structure and systematically introducing different functional groups to probe the structure-activity relationship (SAR).
| Position of Modification | Potential for Diversification |
| Pyrrolidine Nitrogen (N1) | Acylation, alkylation, sulfonylation, reductive amination to introduce a wide array of functional groups. |
| Methoxyphenyl Ring | Substitution at various positions to explore electronic and steric effects on binding affinity. |
| Pyrrolidine Ring (other positions) | Introduction of additional substituents to explore the topographical requirements of the binding pocket. |
Chemical Probe Development Based on the Pyrrolidine Core
Chemical probes are essential tools for studying biological systems. The this compound scaffold can be conceptually adapted for the development of various types of chemical probes.
For in vivo imaging techniques like Positron Emission Tomography (PET), the scaffold could be radiolabeled. The methoxy (B1213986) group on the phenyl ring presents a potential site for the introduction of a carbon-11 (B1219553) radiolabel ([¹¹C]CH₃I). Alternatively, the aromatic ring could be modified to incorporate a fluorine-18 (B77423) atom, another common PET isotope.
Fluorescent labeling could be achieved by attaching a fluorophore to the pyrrolidine nitrogen. The choice of fluorophore would depend on the specific application, with considerations for factors such as quantum yield, photostability, and cell permeability.
| Labeling Strategy | Conceptual Application |
| Radiolabeling ([¹¹C] or [¹⁸F]) | Development of PET tracers to study the in vivo distribution and target engagement of molecules based on the scaffold. |
| Fluorescent Labeling | Creation of fluorescent probes for in vitro assays, such as fluorescence microscopy and flow cytometry, to visualize target localization and interaction. |
Covalent probes are designed to form a permanent bond with their biological target, which can be advantageous for identifying and characterizing the target. A covalent probe based on the this compound scaffold could be designed by incorporating a reactive electrophilic group, often referred to as a "warhead." This warhead would be positioned to react with a nucleophilic amino acid residue (e.g., cysteine, lysine, or serine) in the binding site of the target protein.
The design of such a probe would require careful consideration of the reactivity of the warhead to ensure target specificity and minimize off-target effects.
| Covalent Warhead | Potential Target Residue |
| Acrylamide | Cysteine |
| Chloroacetamide | Cysteine |
| Fluorosulfonate | Tyrosine, Serine, Threonine, Lysine |
| Epoxide | Cysteine, Histidine, Serine |
Exploration of Chemical Space and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from simple starting materials in a limited number of steps. The this compound scaffold can serve as a starting point for DOS campaigns. By employing a series of branching reaction pathways, a wide range of distinct molecular skeletons can be generated from this common core. This approach allows for the exploration of a broader region of chemical space than is typically accessed through traditional focused library synthesis.
Combinatorial Chemistry Approaches for Scaffold Derivatization
The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its three-dimensional structure and its prevalence in a vast number of biologically active compounds. researchgate.netnih.govfrontiersin.org The strategic derivatization of a core scaffold like this compound using combinatorial chemistry allows for the rapid generation of a large library of analogues. This high-throughput approach is instrumental in exploring the chemical space around the core structure to identify compounds with enhanced biological activity and optimized pharmacokinetic properties. nih.gov
One common combinatorial approach involves a "split-and-pool" synthesis strategy. nih.gov In the context of the this compound scaffold, this would typically involve the modification of the pyrrolidine nitrogen. The core scaffold could be immobilized on a solid support, such as a resin, and then aliquoted into separate reaction vessels. Each aliquot is then reacted with a different building block, for example, a variety of acyl chlorides, sulfonyl chlorides, or aldehydes for reductive amination. After the reaction, the resins are pooled, mixed, and then split again for the next diversification step, if desired. This process allows for the exponential generation of a vast number of distinct compounds in a relatively small number of synthetic steps. nih.gov
For instance, a library of amide derivatives of this compound can be synthesized by reacting the core scaffold with a diverse set of carboxylic acids. Similarly, a library of sulfonamide analogues can be prepared using a collection of sulfonyl chlorides. The choice of building blocks is guided by the desire to introduce a wide range of physicochemical properties, such as size, lipophilicity, and hydrogen bonding potential, to thoroughly probe the structure-activity relationships (SAR).
Below is an interactive data table illustrating a hypothetical combinatorial library generated from the this compound scaffold.
| Scaffold | Building Block (R-COCl) | Resulting Derivative | Desired Property Variation |
| This compound | Acetyl chloride | N-acetyl-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Small, polar substituent |
| This compound | Benzoyl chloride | N-benzoyl-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Aromatic, lipophilic substituent |
| This compound | Cyclohexanecarbonyl chloride | N-(cyclohexanecarbonyl)-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Non-aromatic, bulky substituent |
| This compound | 4-Chlorobenzoyl chloride | N-(4-chlorobenzoyl)-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Electron-withdrawing substituent |
| This compound | 4-Methoxybenzoyl chloride | N-(4-methoxybenzoyl)-3-fluoro-3-(3-methoxyphenyl)pyrrolidine | Electron-donating substituent |
Fragment-Based Drug Discovery Concepts Applied to Pyrrolidine Cores
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial weak interactions are then optimized to develop high-affinity ligands. nih.gov The this compound scaffold, due to its inherent three-dimensionality and desirable physicochemical properties, represents an excellent starting point for the design of fragment libraries. researchgate.net
In the context of FBDD, the this compound core can be considered a "3D fragment." The non-planar nature of the pyrrolidine ring allows for a better exploration of the three-dimensional space within a protein's binding pocket compared to flat, aromatic fragments. researchgate.netnih.gov The fluorine atom can also participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, and can be a useful probe for NMR-based screening methods. drugdiscoverychemistry.comunivie.ac.at
The application of FBDD concepts to a pyrrolidine core like this compound involves screening this core and its close analogues for binding to a target of interest. Once a binding fragment is identified, structural biology techniques, such as X-ray crystallography or NMR spectroscopy, are employed to determine its binding mode. This structural information is then used to guide the "growing" or "linking" of the initial fragment to improve its affinity and selectivity. For example, if the 3-methoxyphenyl group is buried deep within a hydrophobic pocket, medicinal chemists might explore modifications to this group to enhance van der Waals interactions. If the pyrrolidine nitrogen is solvent-exposed, it could be a vector for growing the fragment into an adjacent sub-pocket.
The following interactive data table provides examples of how the this compound core could be utilized as a starting fragment and subsequently elaborated.
| Initial Fragment | Vector for Growth/Linking | Potential Elaboration Strategy | Target Interaction to Enhance |
| This compound | Pyrrolidine Nitrogen | Addition of a small alkyl chain with a terminal carboxylate | Ionic interaction with a positively charged residue |
| This compound | Methoxy group on the phenyl ring | Replacement with a larger alkoxy group or a halogen | Hydrophobic interactions |
| This compound | Phenyl ring | Addition of a substituent at the para-position | Exploration of a nearby sub-pocket |
| This compound | Fluorine atom | Replacement with a hydroxyl group | Hydrogen bonding with a donor/acceptor group |
Emerging Research Avenues and Future Challenges for 3 Fluoro 3 3 Methoxyphenyl Pyrrolidine Studies
Advancements in Sustainable and Green Synthetic Methodologies
The synthesis of complex organofluorine compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The current focus is shifting towards more environmentally benign and efficient processes. For 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine and its analogs, future research will likely prioritize the adoption of green chemistry principles. dovepress.com
Key advancements include:
Catalytic C-H Fluorination: Directing-group-assisted or transition-metal-catalyzed C-H fluorination offers a highly atom-economical route to introduce fluorine, potentially reducing the need for pre-functionalized substrates. Palladium-catalyzed allylic C-H fluorination, for example, has been achieved under mild conditions, a technique that could be adapted for late-stage fluorination of pyrrolidine (B122466) precursors. dovepress.com
Flow Chemistry: Continuous flow reactors can improve reaction safety, efficiency, and scalability. For fluorination reactions, which can be highly exothermic, flow chemistry provides superior temperature control, minimizing side-product formation and enabling the use of hazardous reagents more safely.
Solvent-Free and Aqueous Synthesis: Reducing reliance on volatile organic solvents is a primary goal of green chemistry. Visible light-induced cascade transformations of N,N-diallylamines and fluoroalkyl iodides have been demonstrated in solvent-free conditions to produce functionalized pyrrolidines. researchgate.net Exploring similar photoredox catalysis or reactions in aqueous media for the synthesis of 3-aryl-3-fluoropyrrolidines is a promising research direction.
Vicinal Fluorocyclization: The conversion of feedstock olefins into cyclic fluorinated molecules via fluorocyclization is an attractive strategy. dovepress.com Developing stereoselective fluorocyclization methods for precursors of this compound could streamline its synthesis.
| Methodology | Typical Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Traditional Deoxofluorination | DAST, Deoxo-Fluor®, MorphDAST® on 3-hydroxypyrrolidines | Established method for converting -OH to -F | researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and fluorinated olefins | Access to diverse 3-fluoropyrrolidine (B48656) scaffolds | researchgate.netuiowa.edu |
| Bromofluorination/Cyclization | NBS/Et3N·3HF on alkenyl azides, then reduction and cyclization | Stepwise approach allowing for control over intermediates | researchgate.netresearchgate.net |
| Visible-Light Induced Cascade | Fluoroalkyl iodides, N,N-diallylamines, visible light, solvent-free | High atom economy, mild conditions, aligns with green chemistry | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Design and Prediction of Activity
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools offer significant potential.
Generative De Novo Design: ML models, particularly deep neural networks (DNNs), can be trained on existing libraries of active compounds to generate novel molecular structures with desired properties. nih.gov Such models could propose modifications to the this compound scaffold to optimize potency, selectivity, or pharmacokinetic profiles.
Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of new derivatives before they are synthesized. nih.govresearchgate.netuminho.pt By training models on datasets of fluorinated compounds, researchers can screen virtual libraries of this compound analogs to prioritize the most promising candidates for synthesis. For instance, ML has been used to create robust predictive models for the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by fluorinated derivatives. mdpi.com
ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. AI tools can analyze a compound's structure to forecast its likely behavior in the body, helping to identify and mitigate potential liabilities, such as off-target effects or poor metabolic stability, at an early stage. jsr.org
Exploration of New Biological Targets and Pathways (Conceptual)
While the initial therapeutic targets for this compound might be established, the structural motif holds potential for activity against a range of other biological targets. Conceptual exploration, guided by the activities of structurally related compounds, can open new therapeutic avenues.
Neurodegenerative Diseases: Pyrrolidine scaffolds are common in centrally active agents. Given that related structures have been investigated as imaging agents for pathologies like Alzheimer's disease, exploring the potential of this compound derivatives to modulate targets involved in neurodegeneration (e.g., secretases, kinases, or protein aggregation pathways) is a logical step. researchgate.netnih.gov
Oncology: The 3-aryl-pyrrolidine framework is present in compounds designed as novel androgen receptor (AR) antagonists for prostate cancer. nih.gov This suggests that derivatives of this compound could be evaluated for activity against various cancer-related targets, including hormone receptors, kinases, or protein-protein interactions.
Infectious Diseases: Numerous heterocyclic compounds exhibit antimicrobial or antiviral activity. mdpi.com Screening this compound and its analogs against a panel of pathogens, including bacteria, fungi, viruses, and parasites like Trypanosoma brucei, could uncover novel anti-infective properties. mdpi.com
Apoptosis Pathways: Fluorinated pyrrolidines have been synthesized as potent and selective inhibitors of caspases-3 and -7, key enzymes in the execution phase of apoptosis. nih.gov This precedent suggests that the this compound scaffold could be a valuable starting point for developing modulators of programmed cell death.
Development of Advanced Spectroscopic and Imaging Probes
The unique properties of fluorine, particularly the stable isotope ¹⁹F for MRI and the positron-emitting isotope ¹⁸F for Positron Emission Tomography (PET), make fluorinated molecules highly valuable as imaging agents.
PET Imaging Agents: The development of a method to label this compound with ¹⁸F would transform it into a potential PET tracer. Such tracers are critical for non-invasively visualizing and quantifying biological processes in vivo. nih.gov If the compound binds to a specific biological target with high affinity and selectivity, an ¹⁸F-labeled version could be used for disease diagnosis, monitoring treatment response, or understanding drug pharmacokinetics in the brain or other organs.
Fluorescent Probes: The pyrrolidine scaffold can be incorporated into larger molecular systems designed as fluorescent probes. researchgate.net By conjugating the this compound moiety to a fluorophore, it may be possible to create probes that report on specific enzymatic activities or bind to particular biomarkers, enabling their visualization in cells and tissues. rsc.org
Dual-Modality Probes: A frontier in molecular imaging is the creation of single molecules that can be detected by multiple imaging techniques, such as PET and optical imaging (fluorescence). mdpi.com Designing a versatile scaffold around this compound that incorporates both a radioisotope and a fluorescent dye could yield powerful tools for preclinical research and potentially image-guided surgery.
Overcoming Synthetic and Methodological Bottlenecks in Compound Generation
Despite advances, the synthesis of specifically substituted fluorinated heterocycles like this compound remains challenging. Overcoming these bottlenecks is essential for generating the diverse analogs needed for thorough structure-activity relationship (SAR) studies.
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine?
A common approach involves coupling fluorinated intermediates with pyrrolidine derivatives. For example, a modified Hofmann degradation method can be adapted:
- React 3-(3-methoxyphenyl)propionic acid with thionyl chloride to form the acyl chloride.
- Treat the intermediate with pyrrolidine in anhydrous benzene under reflux to form the amide.
- Perform fluorination using a fluorinating agent (e.g., Selectfluor®) under controlled conditions. Purification via crystallization in a polar aprotic solvent (e.g., ethyl acetate/hexane) yields the product .
Q. What spectroscopic methods are suitable for characterizing this compound?
Key techniques include:
Q. How should this compound be stored to ensure stability?
Store at -20°C under inert gas (argon or nitrogen) in airtight containers. Avoid exposure to moisture or light, as the fluorinated group may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s interaction with biological targets?
Fluorine’s electronegativity enhances metabolic stability and bioavailability by forming strong dipole interactions with enzyme active sites. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to receptors like GPCRs or kinases. Experimental validation via enzyme inhibition assays (e.g., IC measurements) is critical to confirm activity .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrrolidines?
- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound results.
- Structural Analog Screening : Compare activity of derivatives (e.g., 3-(4-fluorophenyl) or 3-chloro analogs) to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS targets?
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF) to enhance blood-brain barrier penetration.
- Stereochemical Analysis : Synthesize enantiomers via chiral chromatography and test for target selectivity (e.g., σ vs. σ receptors).
- In Vivo Pharmacokinetics : Assess brain/plasma ratios in rodent models to prioritize candidates .
Q. What computational tools predict the regioselectivity of fluorination in pyrrolidine derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during fluorination. Key parameters include bond dissociation energies and frontier molecular orbital interactions. Experimental validation via NMR kinetics is recommended .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for toxicity profiling?
- Use a log-scale concentration range (e.g., 1 nM–100 µM) in triplicate.
- Include positive controls (e.g., cisplatin for cytotoxicity).
- Analyze data with nonlinear regression (GraphPad Prism) to calculate LD values .
Q. What methods validate the purity of synthetic batches for publication?
- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak® IA column) for enantiomeric excess (ee) determination.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry .
Tables for Key Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 235.3 g/mol | HRMS |
| LogP (Octanol-Water) | ~2.5 (predicted) | HPLC Retention Time |
| Solubility (PBS, pH 7.4) | 0.8 mg/mL | Nephelometry |
| Melting Point | 98–102°C | DSC |
Table 2: Example Fluorination Reagents and Yields
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Selectfluor® | DMF, 60°C, 12 hr | 72 | |
| DAST | CHCl, -78°C | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
